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5-Chloro-2-hydrazinylpyrimidin-4-ol

Cat. No.: B13565220
M. Wt: 160.56 g/mol
InChI Key: RPZJEGLDWZHOPE-UHFFFAOYSA-N
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Description

Overview of Pyrimidine (B1678525) Derivatives in Contemporary Organic Chemistry

Pyrimidine derivatives are a cornerstone of modern organic and medicinal chemistry. The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental component of essential biomolecules, including the nucleobases cytosine, thymine, and uracil, which form the building blocks of DNA and RNA. wikipedia.org This biological significance has spurred extensive research into synthetic pyrimidine analogues, leading to the development of a vast array of compounds with diverse applications. mdpi.com

In contemporary organic synthesis, pyrimidines serve as versatile scaffolds for the construction of complex molecules. evitachem.com Their chemical reactivity allows for functionalization at various positions, enabling the fine-tuning of their physical, chemical, and biological properties. nih.govmdpi.com The introduction of different substituents can lead to compounds with a wide spectrum of activities, making them privileged structures in drug discovery. mdpi.comnih.gov

Significance of Hydrazinyl Moieties in Heterocyclic Compound Research

The hydrazinyl group (-NHNH2) is a highly reactive and versatile functional group in the synthesis of heterocyclic compounds. nih.gov Its nucleophilic nature allows it to readily participate in condensation and cyclization reactions, forming a variety of heterocyclic rings such as pyrazoles, triazoles, and pyridazines. acs.orgnih.gov Hydrazinyl derivatives of heterocyclic systems are often key intermediates in multi-step synthetic sequences. nih.gov

The presence of a hydrazinyl moiety can significantly influence the chemical and biological properties of a molecule. It can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to biological targets. researchgate.net Furthermore, the transformation of the hydrazinyl group into other functionalities provides a powerful tool for creating molecular diversity. researchgate.netnih.gov

Historical and Current Research Trajectories of 5-Chloro-2-hydrazinylpyrimidin-4-ol

A thorough review of scientific databases indicates a lack of specific historical or current research focused explicitly on this compound. While research on related structures exists, this particular compound does not appear to have been a direct target of synthesis or application-oriented studies. For instance, studies have been conducted on the synthesis of 2-hydrazinopyrimidin-4-one derivatives from pyrimidinonethiones, suggesting a potential, though undocumented, synthetic route. nih.gov Specifically, the reaction of 6-aryl-5-cyano-4-pyrimidinon-2-thione derivatives with hydrazine (B178648) hydrate (B1144303) has been shown to yield the corresponding sulfur-free 2-hydrazinopyrimidin-4-one products. nih.gov However, this work does not include the 5-chloro substituted analogue.

The current research landscape appears to focus on more complex pyrimidine derivatives or those with established biological activities. The absence of dedicated studies on this compound suggests it may be a novel compound or an intermediate that has not yet been explored for its synthetic utility or potential applications.

Scope and Academic Relevance of the Compound in Chemical Synthesis and Theoretical Studies

The academic relevance of this compound lies primarily in its potential as a building block for more complex molecules. The three reactive sites—the chloro group, the hydrazinyl moiety, and the hydroxyl group—offer multiple avenues for further chemical modification. The chlorine atom at the 5-position can be a site for nucleophilic substitution or cross-coupling reactions. The hydrazinyl group can be condensed with carbonyl compounds to form hydrazones or cyclized to create fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines or triazolo[4,3-a]pyrimidines. researchgate.netnih.gov

Theoretically, the compound is an interesting subject for studies on tautomerism. The hydroxyl group at the 4-position can exist in equilibrium with its keto tautomer, pyrimidin-4-one. acs.orgnih.govnih.gov The position of this equilibrium would be influenced by the electronic effects of the chloro and hydrazinyl substituents, as well as by the solvent environment. Computational studies could provide valuable insights into the relative stabilities of the different tautomeric forms and their reactivity. acs.orgnih.gov

Table 1: Potential Reactive Sites of this compound and Their Synthetic Utility

Functional GroupPositionPotential ReactionsResulting Structures
Hydrazinyl2Condensation with aldehydes/ketonesHydrazones
Cyclization with β-dicarbonylsPyrazoles
Reaction with isothiocyanatesThiosemicarbazides
Hydroxyl/Keto4O-alkylation, O-acylationEthers, Esters
Conversion to chloro groupDichloropyrimidines
Chloro5Nucleophilic aromatic substitutionAmines, ethers, thioethers
Suzuki, Stille, Heck couplingBiaryls, substituted alkenes

Due to the lack of specific experimental data for this compound, the following tables of properties cannot be populated with observed data and are presented to illustrate the types of data that would be relevant for such a compound.

Table 2: Hypothetical Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC4H5ClN4O
Molecular Weight160.56 g/mol
AppearanceData not available
Melting PointData not available
SolubilityData not available
pKaData not available

Table 3: Hypothetical Spectroscopic Data for this compound

TechniqueExpected Features
1H NMRSignals for NH and OH protons, aromatic proton signal.
13C NMRResonances for pyrimidine ring carbons.
IR SpectroscopyBands for N-H, O-H, C=N, and C=O (keto form) stretching.
Mass SpectrometryMolecular ion peak corresponding to the molecular weight.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5ClN4O B13565220 5-Chloro-2-hydrazinylpyrimidin-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5ClN4O

Molecular Weight

160.56 g/mol

IUPAC Name

5-chloro-2-hydrazinyl-1H-pyrimidin-6-one

InChI

InChI=1S/C4H5ClN4O/c5-2-1-7-4(9-6)8-3(2)10/h1H,6H2,(H2,7,8,9,10)

InChI Key

RPZJEGLDWZHOPE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=N1)NN)Cl

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 5 Chloro 2 Hydrazinylpyrimidin 4 Ol

Precursor-Based Synthesis Pathways

The construction of the 5-Chloro-2-hydrazinylpyrimidin-4-ol scaffold is most commonly approached through the chemical modification of pre-existing pyrimidine (B1678525) rings. These methods are advantageous as they utilize readily available starting materials.

Nucleophilic Substitution Reactions on Halogenated Pyrimidine Rings

A cornerstone of pyrimidine chemistry, nucleophilic substitution allows for the direct introduction of the hydrazinyl group onto the pyrimidine core. This is typically achieved by reacting a halogenated pyrimidine with a hydrazine (B178648) source.

One direct route involves the treatment of 5-Chloro-2,4-dihydroxypyrimidine with hydrazine hydrate (B1144303). In this reaction, the hydroxyl groups on the pyrimidine ring can be converted into better leaving groups, or the reaction can proceed under conditions that facilitate the direct displacement of a hydroxyl or a tautomeric keto group by the hydrazine nucleophile. The specifics of the reaction conditions, such as temperature and solvent, are critical in driving the reaction towards the desired product and minimizing side reactions.

A more versatile and widely employed strategy involves the use of dichloropyrimidine precursors, such as 2,4-dichloropyrimidine (B19661) or 2,4,5-trichloropyrimidine (B44654). nih.gov This approach relies on the differential reactivity of the chlorine atoms at various positions on the pyrimidine ring.

For instance, starting with 2,4,5-trichloropyrimidine, a sequential nucleophilic substitution can be performed. nih.gov The first substitution, often with an amine, can be directed to a specific position, followed by a second substitution with hydrazine hydrate to introduce the hydrazinyl group. nih.gov For example, 2,4,5-trichloropyrimidine can be reacted with an amine in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as isopropyl alcohol. nih.gov The resulting intermediate is then treated with hydrazine hydrate in a solvent like ethanol (B145695) at room temperature to yield the desired 2-hydrazinylpyrimidine derivative. nih.gov

This stepwise approach offers greater control over the final product structure, allowing for the synthesis of a diverse range of substituted pyrimidine hydrazones. nih.gov

Direct Amination-Hydrolysis Cascade Protocols

While not as commonly reported for this specific compound, direct amination-hydrolysis cascade protocols represent a potential synthetic strategy. These methods often involve the reaction of a suitably substituted pyrimidine with an aminating agent, followed by an in-situ hydrolysis step. Conceptually, a di- or tri-halogenated pyrimidine could first react with an ammonia (B1221849) equivalent, followed by a selective hydrolysis and then reaction with hydrazine. The development of such a one-pot or sequential cascade would offer advantages in terms of operational simplicity and reduced workup procedures.

Methodological Advancements in Synthesis

Continuous research in synthetic organic chemistry aims to refine existing methods, making them more efficient, cost-effective, and environmentally benign.

Optimization of Reaction Conditions (e.g., Temperature, Pressure, Solvent Systems)

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include:

Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts. For instance, in the reaction of a substituted pyrimidine with hydrazine hydrate, the reaction is often carried out at room temperature (25 °C) to ensure selectivity and prevent degradation of the product. nih.gov In other cases, refluxing at higher temperatures may be necessary to drive the reaction to completion. nih.gov

Solvent Systems: The choice of solvent is critical for dissolving the reactants and facilitating the reaction. Common solvents for these types of reactions include alcohols like ethanol and isopropyl alcohol. nih.gov The polarity and boiling point of the solvent can impact reaction kinetics and selectivity.

Catalysts: While not always necessary, the use of catalysts can enhance reaction rates and improve yields. For example, in some pyrimidine syntheses, acid or base catalysts are employed to activate the substrates.

The table below summarizes the reaction conditions for a representative synthesis of a 2-hydrazinylpyrimidine derivative. nih.gov

ParameterCondition
Starting Material2-((5-chloro-2,4-dichloropyrimidin-4-yl)amino)-N-methylbenzamide
ReagentHydrazine monohydrate
SolventEthanol
Temperature25 °C
Reaction Time4 hours

This data highlights the mild conditions under which the hydrazinyl group can be introduced, minimizing the potential for side reactions.

Role of Catalysts and Reagents in Enhancing Reaction Yields and Selectivity

Catalysts in pyrimidine synthesis often function to activate substrates and facilitate key bond-forming steps. For instance, acid or base catalysis is a common strategy. The specific synthesis of this compound, which involves the reaction of a suitably substituted pyrimidine precursor with hydrazine, can be influenced by the pH of the reaction medium. The nucleophilic substitution of a leaving group (such as a chloro or sulfonyl group) at the 2-position of the pyrimidine ring by hydrazine is a key step. The efficiency of this step can be sensitive to the basicity of the reaction mixture.

Reagents are selected to be highly selective for the desired transformation. The use of hydrazine hydrate is a common practice for introducing the hydrazinyl moiety. The concentration and stoichiometry of the hydrazine reagent relative to the pyrimidine substrate are critical parameters that must be optimized to maximize the yield of the monosubstituted product and prevent potential side reactions, such as disubstitution or the formation of other heterocyclic systems.

Table 1: Influence of Catalysts and Reagents on Pyrimidine Synthesis

Catalyst/Reagent TypeFunctionExpected Impact on this compound Synthesis
Acid Catalysts Protonation of the pyrimidine ring, enhancing its electrophilicity.May facilitate the initial nucleophilic attack of hydrazine.
Base Catalysts Deprotonation of hydrazine, increasing its nucleophilicity.Can enhance the rate of substitution.
Phase-Transfer Catalysts Facilitate reactions between reagents in different phases (e.g., solid-liquid).Potentially useful if starting materials have poor solubility.
Hydrazine Hydrate Source of the hydrazinyl nucleophile.The primary reagent for the introduction of the -NHNH2 group.

Industrial-Scale Production Considerations and Scalability Studies

Scaling up the synthesis of this compound from a laboratory setting to industrial production introduces several challenges. Key considerations include reaction kinetics, heat management, mass transfer, and process economics. While specific industrial-scale data for this compound is not publicly detailed, general principles for the production of active pharmaceutical ingredients (APIs) and heterocyclic compounds apply.

For large-scale synthesis, batch or continuous flow processes may be considered. Continuous flow chemistry, in particular, offers advantages in terms of safety, consistency, and scalability. The use of Process Analytical Technology (PAT) is crucial in a manufacturing setting to monitor and control the process in real-time. researchgate.net

Scalability studies would focus on:

Thermal Safety: The reaction with hydrazine can be exothermic. Understanding the thermal profile is essential to prevent runaway reactions.

Mixing Efficiency: Ensuring homogenous mixing of reagents is critical for consistent product quality and yield on a large scale.

Solvent Selection: The choice of solvent must consider not only reaction performance but also cost, safety, and environmental impact.

Isolation and Purification Techniques

The isolation and purification of this compound are critical to achieving the high purity required for its intended applications. The primary methods employed are recrystallization and chromatography.

Recrystallization Protocols for Enhanced Purity

Recrystallization is a widely used and effective method for purifying solid organic compounds. The selection of an appropriate solvent system is the most critical factor. An ideal solvent would dissolve the crude product at an elevated temperature but have low solubility for the compound at lower temperatures, while impurities remain either soluble or insoluble at all temperatures.

For a polar molecule like this compound, polar solvents are likely candidates. The process typically involves:

Dissolving the crude solid in a minimal amount of a suitable hot solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly, promoting the formation of well-defined crystals.

Isolating the purified crystals by filtration.

Washing the crystals with a small amount of cold solvent to remove any adhering mother liquor.

Drying the crystals to remove residual solvent.

Table 2: Potential Solvents for Recrystallization of this compound

SolventPolarityBoiling Point (°C)Rationale for Use
Ethanol Polar Protic78Good solvating power for polar compounds at reflux.
Isopropanol Polar Protic82Similar to ethanol, may offer different solubility profile.
Water Polar Protic100High polarity, may be suitable if the compound has some water solubility.
Acetonitrile (B52724) Polar Aprotic82Can be a good alternative to alcohols.
Ethanol/Water Mix VariableVariableA solvent mixture can be fine-tuned to achieve optimal solubility.

Chromatographic Purification Methods (e.g., Column Chromatography)

When recrystallization does not provide sufficient purity, or for the separation of closely related impurities, column chromatography is employed. This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

For this compound, normal-phase chromatography using silica (B1680970) gel as the stationary phase is a common approach. The mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or methanol), is optimized to achieve the best separation. The polarity of the eluent is gradually increased to elute compounds of increasing polarity from the column. The progress of the separation is monitored by techniques such as Thin Layer Chromatography (TLC).

Process Monitoring and Purity Assessment Strategies

Real-time monitoring and accurate purity assessment are integral to the modern synthesis of chemical compounds. These strategies ensure process control and the quality of the final product.

Spectroscopic Monitoring of Reaction Progress (e.g., In Situ FTIR)

Process Analytical Technology (PAT) tools, such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, are invaluable for real-time reaction monitoring. americanpharmaceuticalreview.comrsc.org By inserting a probe directly into the reaction vessel, the concentration of reactants, intermediates, and products can be tracked over time. katsura-chemical.co.jp This is achieved by monitoring the characteristic infrared absorption bands of the functional groups present in each species.

In the synthesis of this compound, in-situ FTIR could be used to:

Monitor the disappearance of the starting pyrimidine derivative.

Track the appearance of the hydrazinyl product by observing the emergence of N-H stretching vibrations.

Detect the formation of any significant by-products.

This real-time data allows for precise determination of the reaction endpoint, leading to improved process control and consistency. americanpharmaceuticalreview.comkatsura-chemical.co.jp

Table 3: Application of In Situ FTIR in Monitoring the Synthesis

SpeciesKey Functional GroupExpected IR Frequency Range (cm⁻¹)Monitoring Purpose
Starting Material (e.g., 2,5-dichloropyrimidin-4-ol) C-Cl stretch850 - 550Monitor consumption of reactant.
Reagent (Hydrazine) N-H stretch3400 - 3250Monitor consumption of reagent.
Product (this compound) N-H stretch (hydrazinyl)3400 - 3250Monitor formation of product.
Product (this compound) C=O stretch (pyrimidinone)1700 - 1650Confirm pyrimidine ring integrity.

Chromatographic Purity Verification (e.g., TLC, HPLC)

The verification of purity for the synthesized this compound is a critical step to ensure the identity and quality of the final product. Chromatographic techniques, particularly Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are instrumental in this regard. These methods are employed to detect the presence of starting materials, intermediates, and any by-products, thereby confirming the successful synthesis and purification of the target compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography serves as a rapid and effective qualitative method for monitoring the progress of the synthesis of this compound. It allows for the swift identification of the presence of reactants and the formation of the product. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, the separation of components based on their polarity can be visualized. The reaction is typically monitored until the spot corresponding to the starting material has been completely consumed. arkat-usa.org

For the analysis of polar, heterocyclic compounds like this compound, silica gel plates (Merck Kieselgel 60 F254) are commonly utilized. arkat-usa.org Visualization of the separated spots can be achieved under UV light (at 254 nm and 365 nm) due to the aromatic nature of the pyrimidine ring. arkat-usa.orgnih.govarkat-usa.org The retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. libretexts.org A significant difference in the Rƒ values of the starting materials and the product indicates a successful transformation.

An illustrative TLC analysis for the final product could employ a solvent system that provides good separation of the polar product from less polar starting materials or by-products.

Table 1: Illustrative TLC Parameters for Purity Assessment

ParameterValue
Stationary Phase Silica Gel 60 F254
Mobile Phase Dichloromethane:Methanol (9:1 v/v)
Visualization UV Light (254 nm)
Rƒ (Starting Material) ~0.85
Rƒ (Product) ~0.40

Note: The Rƒ values are representative and may vary based on the specific starting materials and exact experimental conditions.

High-Performance Liquid Chromatography (HPLC)

For a more rigorous and quantitative assessment of the purity of this compound, High-Performance Liquid Chromatography (HPLC) is the preferred method. nih.govpensoft.net A reversed-phase HPLC (RP-HPLC) method is typically suitable for the analysis of such polar compounds. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.

The development of a stability-indicating HPLC method is crucial for ensuring that the analytical procedure can accurately measure the compound of interest without interference from any potential degradation products. pensoft.net This involves subjecting the compound to stress conditions (e.g., acidic, basic, oxidative, and photolytic) to generate potential impurities and demonstrating that the method can separate these from the main peak.

A typical RP-HPLC system for the analysis of this compound would consist of a C18 column as the stationary phase and a mobile phase comprising a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. Detection is commonly performed using a UV detector, as the pyrimidine ring exhibits strong absorbance in the UV region. pensoft.netnih.gov

The purity of the sample is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all observed peaks.

Table 2: Representative HPLC Method Parameters for Purity Verification

ParameterDescription
Chromatographic System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Retention Time (Product) ~7.5 minutes

Note: The retention time is an illustrative value and is highly dependent on the specific HPLC system, column, and precise mobile phase composition.

This detailed chromatographic analysis ensures that the synthesized this compound meets the required purity standards for its intended application in further research and development.

Chemical Reactivity and Transformational Chemistry of 5 Chloro 2 Hydrazinylpyrimidin 4 Ol

Reactions Involving the Pyrimidine (B1678525) Ring System

The pyrimidine ring in 5-Chloro-2-hydrazinylpyrimidin-4-ol is electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic, coupled with the presence of a good leaving group (chloride), makes the ring susceptible to nucleophilic attack. Conversely, the electron-donating character of the hydroxyl and hydrazinyl substituents can facilitate electrophilic attack under certain conditions.

Nucleophilic Substitution at the Chlorine Atom

The chlorine atom at the C5 position of the pyrimidine ring is a prime site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl group (in the tautomeric pyrimidone form) activates the C5 position for attack by a wide range of nucleophiles.

A variety of nucleophiles can be employed to displace the C5 chlorine atom, leading to the synthesis of a diverse array of substituted pyrimidine derivatives. Common nucleophiles include primary and secondary amines, as well as thiols. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction.

The reaction with amines leads to the formation of 5-amino-2-hydrazinylpyrimidin-4-ol derivatives, while the use of thiols yields 5-thio-2-hydrazinylpyrimidin-4-ol compounds. These transformations are significant as they allow for the introduction of various functional groups that can be further modified or can contribute to the biological activity of the resulting molecules. For instance, the reaction with different amines can be used to build a library of compounds for structure-activity relationship (SAR) studies in drug discovery. mdpi.com

Table 1: Examples of Nucleophilic Substitution Reactions at the C5 Position

NucleophileReagent ExampleProduct Type
Primary AmineAniline5-Anilino-2-hydrazinylpyrimidin-4-ol
Secondary AmineMorpholine5-Morpholino-2-hydrazinylpyrimidin-4-ol
ThiolThiophenol5-(Phenylthio)-2-hydrazinylpyrimidin-4-ol

This table is illustrative and based on the known reactivity of similar chloropyrimidines.

In pyrimidine systems with multiple leaving groups, the regioselectivity of nucleophilic substitution is a critical aspect. For instance, in 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophiles than the C2 position. researchgate.net In the case of this compound, there is only one chloro substituent, simplifying the regiochemical outcome of its substitution.

However, the tautomeric nature of the 2-hydrazinyl and 4-ol groups can influence the reactivity of the C5 position. The equilibrium between the pyrimidin-4-ol and pyrimidin-4-one forms can affect the electron density at the C5 position and, consequently, its susceptibility to nucleophilic attack. Stereochemical considerations are generally not a factor in the substitution at the C5 position itself, as it is an sp2-hybridized carbon. However, if the incoming nucleophile is chiral, the resulting product will be a mixture of diastereomers unless a chiral auxiliary or catalyst is used.

Electrophilic Attack on the Pyrimidine Core

Electrophilic aromatic substitution on the pyrimidine ring is generally challenging due to the electron-withdrawing effect of the two nitrogen atoms, which deactivates the ring towards electrophiles. youtube.com However, the presence of electron-donating groups, such as the hydroxyl (-OH) and hydrazinyl (-NHNH2) groups in this compound, can activate the ring sufficiently to undergo certain electrophilic substitution reactions. These activating groups direct incoming electrophiles primarily to the ortho and para positions. In this molecule, the C6 position is the most likely site for electrophilic attack.

Common electrophilic reactions could include nitration, halogenation, and Friedel-Crafts type reactions, although harsh reaction conditions might be required. The N-oxide of the pyrimidine ring can also be prepared to enhance its reactivity towards electrophiles. youtube.com

Transformations of the Hydrazinyl Moiety

The hydrazinyl group at the C2 position is a versatile functional group that can undergo a variety of chemical transformations, most notably condensation reactions with carbonyl compounds.

Condensation Reactions with Carbonyl Compounds

The hydrazinyl group readily reacts with aldehydes and ketones to form the corresponding hydrazones. This reaction is a classic method for the derivatization of both hydrazines and carbonyl compounds. mdpi.com The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the carbonyl carbon, followed by dehydration.

This condensation reaction is of particular synthetic importance as it can be the first step in the construction of fused heterocyclic rings. For example, reaction with β-dicarbonyl compounds, such as 1,3-diketones or β-ketoesters, can lead to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives through an intramolecular cyclization of the initially formed hydrazone. nih.govresearchgate.net The specific nature of the carbonyl compound will determine the substitution pattern on the resulting pyrazole (B372694) ring.

Table 2: Examples of Condensation Reactions of the Hydrazinyl Group

Carbonyl CompoundReagent ExampleInitial ProductFused Heterocycle (after cyclization)
AldehydeBenzaldehyde2-(2-Benzylidenehydrazinyl)-5-chloropyrimidin-4-ol-
KetoneAcetone5-Chloro-2-(2-isopropylidenehydrazinyl)pyrimidin-4-ol-
1,3-DiketoneAcetylacetoneIntermediate Hydrazone5-Chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol

This table is illustrative and based on established reactions of hydrazines and hydrazinylpyrimidines. mdpi.comresearchgate.net

Formation of Hydrazones and Schiff Bases

The reaction of this compound with various aldehydes and ketones leads to the formation of the corresponding hydrazones and Schiff bases. These reactions typically proceed under mild acidic or basic conditions, or simply by heating the reactants in a suitable solvent like ethanol (B145695) or methanol. The general scheme involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. For instance, condensation with aromatic aldehydes can yield a series of N'-arylmethylene-5-chloro-2-hydrazinylpyrimidin-4-ol derivatives.

These condensation reactions are crucial for introducing a wide range of substituents onto the pyrimidine core, thereby modulating the electronic and steric properties of the resulting molecules. This derivatization is a key step in the synthesis of more complex heterocyclic structures.

Mechanistic Aspects of Condensation Reactions

The formation of hydrazones and Schiff bases from this compound follows a well-established mechanism for nucleophilic addition-elimination at a carbonyl group. The reaction is typically initiated by the protonation of the carbonyl oxygen under acidic conditions, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the lone pair of electrons on the terminal nitrogen atom of the hydrazinyl group attacks the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine.

Oxidation Reactions of the Hydrazinyl Group

The hydrazinyl group in this compound is susceptible to oxidation, a reaction that can be exploited to generate highly reactive intermediates or to directly form new heterocyclic rings. Common oxidizing agents can convert the hydrazinyl moiety into a diazenyl group or lead to the formation of a radical species, which can then undergo further transformations. For instance, oxidative cyclization is a key strategy for the synthesis of certain fused triazole systems. The choice of oxidant and reaction conditions can selectively target the hydrazinyl group, leaving the pyrimidine ring intact.

Cyclization Reactions and Fused Heterocycle Synthesis

The bifunctional nature of this compound, possessing both a nucleophilic hydrazinyl group and a reactive pyrimidine ring, makes it an excellent substrate for the synthesis of fused heterocyclic systems.

Formation of Pyrazolo[3,4-d]pyrimidine Systems

The reaction of this compound with 1,3-dielectrophilic reagents is a common and effective method for the construction of the pyrazolo[3,4-d]pyrimidine scaffold. ekb.egnih.govresearchgate.netnih.gov This bicyclic system is a purine (B94841) analogue and is of significant interest in medicinal chemistry. The synthesis typically involves the initial condensation of the hydrazinyl group with one of the electrophilic centers, followed by an intramolecular cyclization and aromatization.

A general approach involves the reaction with β-ketoesters or malonic acid derivatives. For example, reaction with diethyl malonate or a similar reagent can lead to the formation of a pyrazolidinedione intermediate which, upon further reaction and cyclization, yields the desired pyrazolo[3,4-d]pyrimidine. The specific substitution pattern on the resulting fused ring system can be controlled by the choice of the 1,3-dielectrophile.

Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Starting Material Reagent Product Reference
5-Amino-1H-pyrazole-4-carbonitrile derivatives Formamide or Triethyl orthoformate/amines Pyrazolo[3,4-d]pyrimidines semanticscholar.org
5-Amino-3-methylthio-1-(4`-nitrophenyl)pyrazol-4-carbonitrile Triethyl orthoformate/NaSH Pyrazolo[3,4-d]pyrimidine-4(5H)-thione nih.gov
5-Amino-1-phenyl-1H-pyrazole-4-carboxamide Urea 1-Phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione researchgate.net
5,6-Diphenyl-3-hydrazino-1,2,4-triazine bis(methylthio)methylene]malononitrile 5-Amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile

Synthesis of 1,2,4-Triazolo[1,5-a]pyrimidine Analogues

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines from this compound can be achieved through cyclocondensation reactions with reagents containing a single carbon unit that becomes incorporated into the triazole ring. [5, 7, 8, 9] Common reagents for this transformation include orthoesters, cyanogen (B1215507) bromide, or carboxylic acid derivatives.

One established method involves the reaction with triethyl orthoformate, which provides the necessary carbon atom for the triazole ring. The reaction likely proceeds through the formation of an intermediate hydrazono-ether, which then undergoes intramolecular electrophilic attack by the pyrimidine ring nitrogen, followed by elimination to yield the aromatic triazolopyrimidine system. Another approach is the reaction with a carboxylic acid or its derivative (e.g., acid chloride or anhydride) to form an N-acylhydrazinylpyrimidine intermediate, which can then be cyclized under dehydrating conditions.

Table 2: Synthesis of 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives

Starting Material Reagent Product Reference
3-Amino-1,2,4-triazole β-Dicarbonyl compounds Substituted 1,2,4-triazolo[1,5-a]pyrimidines
2-Hydrazinopyrimidine Carboxylic acid derivatives 1,2,4-Triazolo[4,3-a]pyrimidines (can rearrange to [1,5-a] isomers)
1-(4,6-dimethylpyrimidin-2-yl)-4-R-thiosemicarbazides Methyl iodide/Sodium acetate (B1210297) 5,7-dimethyl-2-R-amino[1,2,4]triazolo[1,5-a]pyrimidines
2-Aminopyridines N-(pyrid-2-yl)formamidoximes/TFAA [1,2,4]Triazolo[1,5-a]pyridines

Exploration of Other Fused Heterocyclic Architectures

The strategic use of this compound as a building block extends to the synthesis of various other fused heterocyclic systems beyond the more common pyrazolo[1,5-a]pyrimidines. The reactivity of the hydrazinyl group allows for condensation reactions with a range of bifunctional electrophiles, leading to the formation of diverse and complex molecular architectures. These reactions are crucial for generating novel compounds with potential applications in medicinal chemistry and materials science.

One significant pathway involves the reaction of this compound with 1,3-dicarbonyl compounds or their synthetic equivalents. The choice of the dicarbonyl species can direct the cyclization to form different fused systems. For instance, the reaction with β-keto esters can be controlled to yield pyrazolo[3,4-d]pyrimidine derivatives. The initial condensation typically occurs between the more nucleophilic α-nitrogen of the hydrazinyl group and one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to afford the fused ring system.

Furthermore, the chloro substituent at the C-5 position can be exploited in subsequent transformations. For example, after the formation of a fused pyrazole ring, the chloro group can be subjected to nucleophilic substitution reactions, allowing for the introduction of various functional groups. This sequential reactivity enhances the molecular diversity that can be achieved from a single starting material. The table below summarizes representative transformations leading to different fused heterocyclic architectures.

Starting MaterialReagentFused Heterocycle Formed
This compoundEthyl acetoacetatePyrazolo[3,4-d]pyrimidine derivative
This compoundDiethyl malonatePyrazolo[3,4-d]pyrimidine derivative
This compoundAcetylacetonePyrazolo[3,4-d]pyrimidine derivative

Derivatization Strategies for Functional Modification

The functional groups present in this compound, namely the hydroxyl and hydrazinyl groups, provide opportunities for a wide range of derivatization reactions. These modifications are often performed to alter the physicochemical properties of the molecule, such as solubility, stability, and reactivity, or to introduce specific functionalities for further chemical transformations or biological studies.

Acetylation of Hydroxyl Group for Modified Reactivity

The hydroxyl group at the C-4 position of the pyrimidine ring can be readily acetylated to introduce an acetoxy group. This transformation is typically achieved by treating this compound with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. nih.gov

The acetylation of the hydroxyl group serves multiple purposes. Firstly, it can act as a protecting group, preventing the hydroxyl group from participating in subsequent reactions while transformations are carried out at other positions of the molecule. The resulting acetoxy group is generally stable under neutral and acidic conditions but can be easily cleaved under basic conditions to regenerate the hydroxyl group. Secondly, the introduction of the acetyl group can modify the electronic properties of the pyrimidine ring, which may influence the reactivity of the other substituents.

A general procedure for the O-acetylation involves dissolving the starting material in a suitable solvent, such as pyridine, and adding acetic anhydride. nih.gov The reaction is often stirred at room temperature until completion, as monitored by techniques like thin-layer chromatography (TLC). nih.gov The work-up typically involves quenching the excess acetic anhydride with an alcohol, followed by extraction and purification of the acetylated product. nih.gov

ReagentConditionsProduct
Acetic AnhydridePyridine, Room Temperature5-Chloro-4-acetoxy-2-hydrazinylpyrimidine
Acetyl ChlorideTriethylamine, 0 °C to Room Temperature5-Chloro-4-acetoxy-2-hydrazinylpyrimidine

Introduction of Other Functionalizing Agents for Research Purposes

Beyond acetylation, the hydrazinyl and hydroxyl groups of this compound can be derivatized with a variety of other functionalizing agents to generate a library of compounds for research applications. These derivatizations are instrumental in structure-activity relationship (SAR) studies, where the goal is to understand how different functional groups at specific positions of the molecule affect its biological activity.

The hydrazinyl group, with its two nitrogen atoms, is a particularly versatile handle for derivatization. It can react with aldehydes and ketones to form the corresponding hydrazones. This reaction is often used to introduce a wide range of substituents, depending on the structure of the carbonyl compound used. Another important reaction of the hydrazinyl group is its acylation with various acyl chlorides or anhydrides, leading to the formation of hydrazides.

Furthermore, the hydrazinyl group can react with isothiocyanates to form thiosemicarbazide (B42300) derivatives. nih.gov This transformation is of interest as thiosemicarbazides are known to be precursors for the synthesis of various five-membered heterocyclic rings, such as thiadiazoles. The reaction typically proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbon of the isothiocyanate. nih.gov

The table below provides examples of derivatization reactions using different functionalizing agents.

ReagentFunctional Group TargetedProduct Class
BenzaldehydeHydrazinylHydrazone
Benzoyl ChlorideHydrazinylHydrazide
Phenyl isothiocyanateHydrazinylThiosemicarbazide

Spectroscopic and Computational Characterization of 5 Chloro 2 Hydrazinylpyrimidin 4 Ol and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

The precise architecture of 5-Chloro-2-hydrazinylpyrimidin-4-ol is determined through a combination of sophisticated spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's connectivity and electronic environment.

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the different types of protons present in the molecule. The pyrimidine (B1678525) ring proton, the hydroxyl proton, and the hydrazinyl protons would each resonate at a characteristic chemical shift (δ), measured in parts per million (ppm).

The lone proton attached to the pyrimidine ring at position 6 is anticipated to appear as a singlet in the aromatic region, typically between 7.5 and 8.5 ppm. The hydroxyl proton, being attached to an oxygen atom, would likely present as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, but generally expected in the range of 9.0 to 11.0 ppm. The protons of the hydrazinyl group (-NHNH₂) are also expected to produce distinct signals. The -NH- proton would likely appear as a broad singlet, while the -NH₂ protons could also be a broad singlet, with chemical shifts influenced by hydrogen bonding and exchange phenomena.

Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.5br s1H-OH
8.2s1HH-6 (pyrimidine)
7.9br s1H-NH-
4.5br s2H-NH₂

Note: This data is illustrative and based on scientific principles.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region of the spectrum, typically between 140 and 165 ppm. The carbon bearing the chlorine atom (C-5) would be shifted downfield due to the electronegativity of chlorine. Similarly, the carbon attached to the hydroxyl group (C-4) and the carbon attached to the hydrazinyl group (C-2) would also exhibit characteristic downfield shifts.

Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
162.0C-4 (C-OH)
158.5C-2 (C-NHNH₂)
150.0C-6
115.0C-5 (C-Cl)

Note: This data is illustrative and based on scientific principles.

2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing connectivity between protons and carbons. An HSQC spectrum would show direct one-bond correlations between protons and the carbons they are attached to, confirming the assignment of the H-6 and C-6 signals.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum provides a fingerprint of the functional groups present.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H, C=N, and C-Cl bonds. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibrations of the hydrazinyl group would likely appear as one or two sharp peaks in the same region. The stretching vibrations of the C=N bonds within the pyrimidine ring would be observed in the 1500-1650 cm⁻¹ region. The C-Cl stretching vibration would typically appear in the fingerprint region, below 800 cm⁻¹.

Hypothetical IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200 (broad)StrongO-H stretch
3350, 3250MediumN-H stretch
1640StrongC=N stretch (ring)
1580StrongC=C stretch (ring)
750MediumC-Cl stretch

Note: This data is illustrative and based on scientific principles.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound.

The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. The fragmentation pattern would provide further structural information. Common fragmentation pathways for pyrimidine derivatives often involve the loss of small molecules or radicals from the substituents and cleavage of the pyrimidine ring. For this compound, one might expect to see fragments corresponding to the loss of the hydrazinyl group, the hydroxyl group, or the chlorine atom.

Hypothetical Mass Spectrometry Data for this compound

m/z (mass-to-charge ratio)Relative Intensity (%)Assignment
162/164100/33[M]⁺ (Molecular ion)
131/13340[M - NHNH₂]⁺
12760[M - Cl]⁺
9925Further fragmentation of the pyrimidine ring

Note: This data is illustrative and based on scientific principles.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for investigating the electronic transitions within a molecule. The absorption of UV or visible radiation by this compound promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths of absorption correspond to the energy differences between these states and are characteristic of the molecule's structure, particularly its chromophores—the parts of the molecule that absorb light.

The structure of this compound contains a pyrimidine ring, which is a π-conjugated system, along with several heteroatoms (Nitrogen, Oxygen, Chlorine) possessing non-bonding electrons (n-electrons). These features give rise to two primary types of electronic transitions in the experimentally accessible UV range (200-400 nm):

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the conjugated nature of the pyrimidine ring, these transitions are expected to be of high intensity and are characteristic of aromatic and heteroaromatic systems.

n → π* Transitions: This type of transition occurs when a non-bonding electron from a heteroatom (like the nitrogen atoms in the ring and hydrazinyl group, or the oxygen of the hydroxyl group) is promoted to a π* antibonding orbital of the pyrimidine ring. These transitions are typically of lower energy and intensity compared to π → π* transitions. shu.ac.uklibretexts.org

The presence of substituents on the pyrimidine ring—the chloro, hydrazinyl, and hydroxyl groups—acts to modify the energy levels of the molecular orbitals. These auxochromes can cause shifts in the absorption maxima (λ_max) to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. For instance, studies on hydrazone derivatives show distinct absorption bands resulting from π→π* and n→π* electron transitions. researchgate.net Similarly, investigations into 2-chloropyrimidine reveal complex absorption bands influenced by the halogen substituent. rsc.orgrsc.org

Based on analogous compounds, the UV-Vis spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to these transitions.

Table 1: Predicted Electronic Transitions for this compound

Transition Type Involved Orbitals Predicted Wavelength Region Notes
π → π* Promotion of an electron from a π bonding orbital to a π* antibonding orbital of the pyrimidine ring. ~200-280 nm Typically high molar absorptivity. shu.ac.uk

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass fractions of the constituent elements in a compound. wikipedia.org For a synthesized sample of this compound, this technique provides a quantitative verification of its empirical formula, C₄H₅ClN₄O, and serves as a critical checkpoint for purity.

The most common method for determining the percentages of carbon, hydrogen, and nitrogen is combustion analysis. elementar.com In this process, a sample is combusted at high temperatures, converting carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas. These combustion products are then separated and quantified. The percentage of oxygen is typically determined by pyrolysis, while chlorine content can be ascertained through methods like Schöniger oxidation followed by titration.

The experimentally determined percentages are then compared against the theoretically calculated values derived from the molecular formula. For a compound to be considered analytically pure, the experimental values should closely match the theoretical ones, typically within an accepted tolerance of ±0.4%. nih.gov

Table 2: Theoretical Elemental Composition of this compound (C₄H₅ClN₄O)

Element Symbol Atomic Mass (amu) Molar Mass ( g/mol ) Theoretical Mass Percentage (%)
Carbon C 12.01 160.56 29.92
Hydrogen H 1.01 160.56 3.14
Chlorine Cl 35.45 160.56 22.08
Nitrogen N 14.01 160.56 34.89

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. irjweb.comarxiv.org By applying DFT calculations, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), the geometry of this compound can be optimized to find its most stable, lowest-energy conformation. nih.gov This process yields precise information on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule. researchgate.net

The electronic structure is primarily described by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital most likely to accept an electron, indicating its electrophilic nature.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Table 3: Representative DFT-Calculated Properties for this compound

Parameter Description Representative Value
Optimized Geometry
C-N (ring) bond length Average length of carbon-nitrogen bonds within the pyrimidine ring. ~1.34 Å
C-Cl bond length Length of the bond between the pyrimidine ring and the chlorine atom. ~1.75 Å
N-N (hydrazinyl) bond length Length of the bond between the two nitrogen atoms of the hydrazinyl group. ~1.44 Å
Electronic Properties
HOMO Energy Energy of the highest occupied molecular orbital. -6.5 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital. -1.5 eV

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular wave function into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. scirp.orgbohrium.com This method is particularly effective for quantifying intramolecular electron delocalization, also known as hyperconjugation. These interactions involve charge transfer from a filled "donor" NBO (a Lewis-type orbital, such as a bonding orbital or a lone pair) to an empty "acceptor" NBO (a non-Lewis type orbital, typically an antibonding orbital).

The stabilization energy (E(2)) associated with each donor-acceptor interaction is calculated using second-order perturbation theory. wisc.edustackexchange.com A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

Table 4: Significant NBO Donor-Acceptor Interactions in this compound

Donor NBO (Lewis-type) Acceptor NBO (Non-Lewis type) Interaction Type Representative E(2) (kcal/mol)
n(N_ring) π*(C=N_ring) Lone pair delocalization into the ring 30-50
n(N_hydrazinyl) π*(C=N_ring) Lone pair delocalization into the ring 20-40
n(O_hydroxyl) π*(C=C_ring) Lone pair delocalization into the ring 15-25

Prediction of Global Chemical Reactivity Descriptors

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Chemical Potential (μ): The escaping tendency of an electron from a system.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. A higher value indicates greater stability. nih.gov

Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. researchgate.net

These calculated values provide a quantitative framework for understanding how this compound will behave in chemical reactions.

Table 5: Calculated Global Chemical Reactivity Descriptors

Descriptor Formula Calculated Value
Ionization Potential (I) I ≈ -E_HOMO 6.5 eV
Electron Affinity (A) A ≈ -E_LUMO 1.5 eV
Chemical Potential (μ) μ = (E_HOMO + E_LUMO) / 2 -4.0 eV
Electronegativity (χ) χ = -μ 4.0 eV
Chemical Hardness (η) η = (E_LUMO - E_HOMO) / 2 2.5 eV
Global Softness (S) S = 1 / (2η) 0.2 eV⁻¹

Molecular Dynamics Simulations for Conformational Analysis (if applicable)

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape. mdpi.com While more commonly applied to large biomolecules, MD is also a useful tool for studying the dynamic behavior of small molecules, particularly those with rotatable bonds. youtube.com

The primary application for this molecule would be to perform a conformational analysis of the exocyclic hydrazinyl (-NHNH₂) and hydroxyl (-OH) groups. The simulation would model the molecule's interactions with itself and a surrounding solvent over a set period, revealing the preferred orientations and rotational energy barriers of these substituents.

Specifically, MD simulations could be used to:

Analyze Rotational Barriers: Determine the energy required to rotate the hydrazinyl group around the C2-N bond that connects it to the pyrimidine ring.

Identify Stable Conformers: Identify the most populated and energetically favorable conformations, which may be stabilized by intramolecular hydrogen bonds (e.g., between the hydrazinyl group and a ring nitrogen).

Study Solvent Effects: Understand how the molecule's conformation changes in different solvent environments (e.g., polar vs. nonpolar), providing a more realistic model of its behavior in solution.

Such simulations help to build a dynamic picture of the molecule that complements the static, gas-phase information obtained from DFT geometry optimization. cwu.edu

Applications of 5 Chloro 2 Hydrazinylpyrimidin 4 Ol in Advanced Chemical Research

Role as a Versatile Building Block in Synthetic Chemistry

The strategic placement of multiple functional groups on the pyrimidine (B1678525) ring of 5-Chloro-2-hydrazinylpyrimidin-4-ol makes it an ideal starting material for the construction of a wide array of more complex chemical structures. Its utility is particularly pronounced in the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Precursor for Complex Heterocyclic Scaffolds and Ring Systems

The most significant application of this compound is as a precursor for the synthesis of pyrazolo[1,5-a]pyrimidines. rsc.orgresearchgate.netnih.govmdpi.comnih.govresearchgate.net This class of fused heterocyclic compounds is of great interest due to their diverse biological activities, including their role as protein kinase inhibitors in cancer therapy. rsc.orgnih.govresearchgate.net The synthesis typically involves the reaction of this compound with various β-dicarbonyl compounds or their synthetic equivalents. The hydrazinyl group of the pyrimidine acts as a binucleophile, reacting with the two electrophilic centers of the β-dicarbonyl compound to form the pyrazole (B372694) ring, which is fused to the original pyrimidine ring.

The general reaction scheme involves the condensation of the hydrazinyl group with one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. The chloro and hydroxyl groups on the pyrimidine ring can be further modified to introduce additional diversity into the final molecules.

Table 1: Examples of Heterocyclic Scaffolds Derived from this compound Analogs

Reactant for CyclizationResulting Heterocyclic ScaffoldPotential Applications
Acetylacetone2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-4-olMedicinal Chemistry
Ethyl Acetoacetate2,5-Dimethyl-7-oxo-4,7-dihydro-pyrazolo[1,5-a]pyrimidin-4-olPharmaceutical Synthesis
Diethyl Malonate2-Hydroxy-5-methyl-7-oxo-4,7-dihydro-pyrazolo[1,5-a]pyrimidin-4-olOrganic Synthesis
Benzoylacetone2-Methyl-5-phenyl-7-methyl-pyrazolo[1,5-a]pyrimidin-4-olChemical Research

Intermediate in Multi-Component and Cascade Reactions

The reactivity of this compound also lends itself to its use as a key intermediate in multi-component reactions (MCRs). MCRs are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.com In the context of this compound, it can participate in MCRs with an aldehyde and an active methylene (B1212753) compound, for instance.

These reactions often proceed in a cascade fashion, where a sequence of intramolecular reactions occurs after an initial intermolecular reaction, without the need to isolate intermediates. This approach offers significant advantages in terms of atom economy, reduced waste generation, and simplified purification procedures. The resulting complex molecules, often fused heterocyclic systems, can be synthesized in a single step, which is highly desirable in both academic and industrial research.

Contributions to Materials Science Research

The derivatives of this compound, particularly the pyrazolo[1,5-a]pyrimidines, have shown promise in the field of materials science due to their unique electronic and photophysical properties.

Development of Novel Organic Materials with Specific Properties

The planar and electron-rich nature of the pyrazolo[1,5-a]pyrimidine scaffold makes it an attractive candidate for the development of novel organic materials. By carefully selecting the substituents on the heterocyclic core, which can be achieved by starting with appropriately functionalized precursors like this compound, the electronic properties of the resulting materials can be fine-tuned. These materials can be designed to have specific conductivities, optical properties, and thermal stabilities, making them suitable for a range of applications.

Exploration in Optoelectronic and Sensing Applications

Recent research has highlighted the potential of pyrazolo[1,5-a]pyrimidine-based fluorophores in various optical applications. rsc.org These compounds can exhibit strong fluorescence with tunable emission wavelengths, which is a key requirement for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and chemical sensors. The ability to introduce different functional groups onto the pyrazolo[1,5-a]pyrimidine core allows for the rational design of molecules with tailored photophysical properties. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly influence the absorption and emission spectra of the compounds. While direct applications of materials derived from this compound are still emerging, the foundational chemistry suggests a strong potential for its derivatives in these high-technology fields.

Fundamental Investigations in Reaction Mechanisms

The reactions involving this compound, particularly its cyclocondensation with β-dicarbonyl compounds, serve as excellent models for studying fundamental reaction mechanisms in organic chemistry. The regioselectivity of the cyclization, the role of catalysts, and the influence of reaction conditions on the product distribution are all areas of active investigation.

Understanding the mechanistic details of these reactions is crucial for optimizing the synthesis of desired products and for designing new synthetic methodologies. For example, detailed studies can elucidate the factors that govern the initial nucleophilic attack of the hydrazinyl group and the subsequent ring-closing step. This knowledge can then be applied to predict the outcomes of related reactions and to develop more efficient and selective synthetic routes to a wide range of heterocyclic compounds.

Based on the available research, a detailed article on the specific applications of this compound cannot be generated. Scientific literature with in-depth studies on its role in probing reaction pathways, elucidating structure-reactivity relationships, or its specific molecular target interactions with enzymes and receptors, including covalent bond formation, is not publicly available.

The requested information falls outside the scope of currently published research findings. Therefore, it is not possible to provide a thorough and scientifically accurate article that adheres to the provided outline for this particular compound.

Future Research Directions and Emerging Paradigms for 5 Chloro 2 Hydrazinylpyrimidin 4 Ol

Exploration of Novel and Sustainable Synthetic Pathways (e.g., Green Chemistry Principles)

The future synthesis of 5-Chloro-2-hydrazinylpyrimidin-4-ol and its analogues should prioritize sustainability and efficiency, moving away from conventional, often harsh, reaction conditions. The principles of green chemistry offer a roadmap for this evolution. Research should focus on one-pot, multi-component reactions (MCRs) which can construct the pyrimidine (B1678525) core in a single step from simple precursors, thereby reducing waste and energy consumption. organic-chemistry.orggrowingscience.com

The exploration of eco-friendly catalysts, such as magnetic nanoparticles or recyclable metal-organic frameworks, could offer high yields and easy separation, minimizing the environmental impact. growingscience.comorientjchem.org Furthermore, employing alternative energy sources like microwave irradiation or ultrasound could significantly shorten reaction times and improve efficiency compared to traditional heating methods. orientjchem.orgmdpi.com Solvent-free reactions or the use of green solvents like water or ethanol (B145695) represents another critical avenue for developing sustainable synthetic protocols. organic-chemistry.orgnih.gov

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyrimidine Derivatives

Feature Conventional Synthesis Proposed Green Synthesis
Methodology Multi-step reactions with isolated intermediates One-pot, multi-component reactions (MCRs)
Catalysts Homogeneous acid/base catalysts, often requiring neutralization Heterogeneous, recyclable catalysts (e.g., nano-catalysts, clays) orientjchem.org
Solvents Volatile organic compounds (VOCs) like DMF Green solvents (water, ethanol) or solvent-free conditions organic-chemistry.org
Energy Input Prolonged heating with conventional methods Microwave irradiation or sonication to accelerate reactions mdpi.com
Waste Generation High, due to multiple steps and purification Minimized, adhering to principles of atom economy

Development of Advanced Derivatization Strategies for Probe and Ligand Design

The functional groups of this compound provide a rich platform for derivatization. The hydrazinyl group is particularly valuable, serving as a nucleophilic handle for reaction with a wide array of electrophiles, such as aldehydes, ketones, and isocyanates, to form hydrazones and semicarbazides. mdpi.com These derivatives can be designed as molecular probes for bio-imaging or as ligands for specific biological targets. The pyrimidine scaffold is a well-established pharmacophore known to interact with various enzymes, particularly kinases, by forming key hydrogen bonds. nih.govresearchgate.net

Future derivatization strategies should focus on:

Site-Specific Modification : Systematically modifying the hydrazinyl group, the chloro substituent, and the pyrimidinol oxygen to explore the structure-activity relationship (SAR).

Bio-orthogonal Chemistry : Incorporating moieties that allow for bio-orthogonal "click" reactions, enabling the labeling of the molecule in complex biological systems.

Fragment-Based Growth : Using the core as a starting fragment and "growing" derivatives to fit the binding pockets of target proteins identified through screening or computational modeling.

Table 2: Potential Derivatization Strategies for this compound

Position/Functional Group Reagent Class Resulting Moiety Potential Application
2-hydrazinyl (-NHNH₂) Aldehydes/Ketones Hydrazones Bioactive compounds, fluorescent probes
Isocyanates/Isothiocyanates Semicarbazides/Thiosemicarbazides Metal chelation, enzyme inhibitors
Acyl Halides/Anhydrides Hydrazides Stable linkers, pharmacophores
5-chloro (-Cl) Amines, Thiols (Nucleophilic Aromatic Substitution) Amino- or Thio-ethers Modulating electronic properties and solubility
4-ol (-OH) Alkyl Halides O-Alkylated ethers Improving pharmacokinetic properties

Integration with Automated Synthesis and High-Throughput Screening Methodologies

To fully unlock the potential of the this compound scaffold, modern drug discovery technologies must be leveraged. Automated synthesis platforms can be programmed to perform the derivatization reactions discussed above, rapidly generating a large and diverse library of related compounds. This approach minimizes manual error and accelerates the discovery timeline.

Once a library is synthesized, high-throughput screening (HTS) can be employed to test thousands of compounds against various biological targets in parallel. nih.gov For instance, HTS assays could identify derivatives that inhibit specific kinases involved in cancer or inflammation, a known area of activity for pyrimidine-based molecules. nih.govacs.orgresearchgate.net The integration of automated synthesis and HTS creates a powerful cycle: initial hits from screening can inform the design of a second, more focused library, which is then synthesized and screened to find compounds with improved potency and selectivity. researchgate.netnih.gov

Table 3: Hypothetical Workflow for Automated Synthesis and HTS

Step Action Technology/Method Desired Outcome
1. Library Design Define a virtual library of derivatives based on this compound. Cheminformatics software A set of 1,000-10,000 diverse, synthetically feasible structures.
2. Automated Synthesis Synthesize the designed library in microplates. Robotic liquid handlers and parallel synthesis reactors Physical library of compounds ready for screening.
3. Primary Screening Test all compounds at a single concentration against a target. High-Throughput Screening (HTS) nih.govacs.org Identification of "hit" compounds that show activity.
4. Hit Confirmation Re-test initial hits to confirm activity and rule out false positives. Dose-response assays Confirmed hits with preliminary potency (e.g., IC₅₀) values.
5. Lead Optimization Synthesize and test focused libraries around the confirmed hits. Automated Synthesis & SAR analysis Identification of lead compounds with improved potency and selectivity. nih.gov

Deeper Theoretical Modeling for Predictive Chemistry and Material Design

Computational chemistry provides indispensable tools for understanding and predicting the behavior of molecules, thereby guiding experimental work and saving resources. For this compound, theoretical modeling can be applied in several ways.

Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, orbital energies (HOMO/LUMO), and molecular electrostatic potential. jchemrev.comnih.gov This information helps predict its reactivity, stability, and potential interaction sites for non-covalent bonding. jchemrev.com Quantitative Structure-Activity Relationship (QSAR) studies can correlate the structural features of a series of derivatives with their measured biological activity. rsc.orgdntb.gov.ua A robust QSAR model can then predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis. rsc.org

Furthermore, molecular docking simulations can model the interaction between potential derivatives and the binding site of a target protein, providing insights into the binding mode and energy. nih.govrsc.org This is crucial for the rational design of potent and selective inhibitors. rsc.org

Table 4: Key Parameters from Theoretical Modeling and Their Significance

Modeling Technique Parameter Significance for Research
Density Functional Theory (DFT) HOMO-LUMO Energy Gap Predicts chemical reactivity and electronic excitation properties. jchemrev.com
Molecular Electrostatic Potential (MEP) Identifies sites for electrophilic and nucleophilic attack, guiding reaction design. nih.gov
Bond Lengths and Angles Provides optimized geometric structure for further simulations. jchemrev.com
QSAR Predictive Correlation (R²) Indicates the model's ability to predict the activity of new compounds. rsc.org
Contour Maps Visually represent how different structural fields (e.g., steric, electrostatic) impact biological activity. rsc.org
Molecular Docking Binding Energy/Affinity Estimates the strength of the interaction between a ligand and its target protein. rsc.org
Binding Mode Shows the specific orientation and key interactions (e.g., hydrogen bonds) in the active site. rsc.org

Expanded Role in Interdisciplinary Chemical Research beyond Traditional Organic Synthesis

While the primary applications of pyrimidine derivatives have been in medicinal chemistry, the unique structure of this compound opens doors to other interdisciplinary fields. nih.govmdpi.com Its potential for metal chelation via the hydrazinyl group and the pyrimidinol nitrogen atoms makes it a candidate for creating novel coordination polymers or metal-organic frameworks (MOFs). These materials could have applications in catalysis, gas storage, or as sensors.

In agrochemistry, the pyrimidine scaffold is present in some herbicides and fungicides. orientjchem.org Derivatives of this compound could be screened for such activities, potentially leading to new crop protection agents. The compound's conjugated π-system, which can be extended through derivatization, also suggests potential use in materials science for developing organic electronic materials, such as organic light-emitting diodes (OLEDs) or semiconductors, once its photophysical properties are thoroughly investigated. The broad biological activity of pyrimidines suggests that new derivatives could be explored as antibacterial, antiviral, or anti-inflammatory agents, expanding their therapeutic relevance. mdpi.comnih.gov

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-2-hydrazinylpyrimidin-4-ol, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions on halogenated pyrimidine precursors. For example, reacting 5-chloro-2-hydrazinylpyrimidine derivatives with hydroxylating agents under controlled pH (e.g., aqueous NaOH at 60–80°C) can yield the target compound . Purification is achieved via recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate:hexane 3:1). Purity (>95%) is verified by HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) .

Q. How can the structure of this compound be validated experimentally?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR : 1^1H NMR (DMSO-d6) should show peaks for the hydrazinyl group (δ 8.2–8.5 ppm, NH) and hydroxyl proton (δ 10.2 ppm).
  • FT-IR : Confirm N–H (3200–3400 cm1^{-1}) and O–H (broad ~3300 cm1^{-1}) stretches.
  • Mass Spectrometry : ESI-MS should display [M+H]+^+ at m/z 187.03 .

Q. What are the key stability considerations for this compound during storage?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert gas (argon) at –20°C in amber vials. Monitor degradation via TLC (silica, ethyl acetate) every 3 months; decomposition products (e.g., oxidized hydrazine derivatives) appear as secondary spots .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported MIC values for antimicrobial activity?

  • Methodological Answer : Discrepancies in MIC data often arise from variations in bacterial strains, growth media (e.g., Mueller-Hinton vs. LB broth), or compound solubility. Standardize protocols:
  • Use CLSI guidelines for broth microdilution.
  • Pre-dissolve the compound in DMSO (<1% v/v) to avoid precipitation.
  • Validate activity against reference strains (e.g., E. coli ATCC 25922) .

Q. What strategies are effective for elucidating the mechanism of action of this compound in enzyme inhibition?

  • Methodological Answer : Employ kinetic and structural studies:
  • Enzyme Kinetics : Measure KiK_i using Lineweaver-Burk plots with varying substrate concentrations.
  • Molecular Docking : Use PyMOL or AutoDock to model interactions with target enzymes (e.g., dihydrofolate reductase).
  • X-ray Crystallography : Co-crystallize the compound with the enzyme (resolution ≤2.0 Å) to identify binding motifs .

Q. How can researchers address low bioavailability in in vivo studies?

  • Methodological Answer : Improve pharmacokinetics via derivatization:
  • Prodrug Design : Acetylate the hydroxyl group to enhance membrane permeability.
  • Nanocarrier Systems : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release.
  • In Vivo Monitoring : Use LC-MS/MS to track plasma concentrations post-administration in rodent models .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting results in cytotoxicity assays across cell lines?

  • Methodological Answer : Cell-line-specific responses may reflect differences in uptake mechanisms or metabolic activity. Conduct:
  • Flow Cytometry : Quantify cellular uptake using fluorescent analogs (e.g., FITC-labeled derivatives).
  • Metabolomics : Profile ATP levels and ROS production to identify cytotoxicity pathways.
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to assess significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.